molecular formula C21H20N4OS B13378964 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13378964
M. Wt: 376.5 g/mol
InChI Key: RRUOWTQQMHHNCT-MYKKPKGFSA-N
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Description

3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of indole, benzothiophene, and pyrimidine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as kinases or proteases, disrupting key signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole, benzothiophene, and pyrimidine derivatives. For example:

The uniqueness of 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combined structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

3-[(Z)-(7-ethyl-1H-indol-3-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N4OS/c1-2-13-6-5-8-15-14(10-22-19(13)15)11-24-25-12-23-20-18(21(25)26)16-7-3-4-9-17(16)27-20/h5-6,8,10-12,22H,2-4,7,9H2,1H3/b24-11-

InChI Key

RRUOWTQQMHHNCT-MYKKPKGFSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2)/C=N\N3C=NC4=C(C3=O)C5=C(S4)CCCC5

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5

Origin of Product

United States

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